molecular formula C13H18N4OS B7740620 diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate

diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate

Cat. No.: B7740620
M. Wt: 278.38 g/mol
InChI Key: XKZGHYNTFPUXPT-UHFFFAOYSA-N
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Description

Diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a phenyl group and a sulfanylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted hydrazine with a suitable thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as an anticancer or antiviral agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
  • 4-Amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
  • 4-Amino-3-mercapto-6-tert-butyl-1,2,4-triazine-5-one

Uniqueness

Diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl and sulfanylidene groups provide a versatile platform for further chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethylazanium;6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS.C4H11N/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6;1-3-5-4-2/h1-5H,(H2,10,12,13,14);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZGHYNTFPUXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.C1=CC=C(C=C1)C2=NNC(=S)N=C2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH2+]CC.C1=CC=C(C=C1)C2=NNC(=S)N=C2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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